2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one
Overview
Description
“2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one” is a chemical compound with the molecular formula C11H12F2O2 . It has a molecular weight of 214.21 . The IUPAC name for this compound is 2,2-difluoro-1-(3-isopropoxyphenyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,11H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 48-50°C .
Scientific Research Applications
Fluorination Techniques
2,2-Difluoro compounds are essential in fluorination techniques. For instance, substituted (difluoroiodo)arenes react with various ethylene derivatives to yield gem-difluoro compounds, demonstrating the versatility of difluoro compounds in chemical reactions (Gregorčič & Zupan, 1977).
Synthesis of Trifluoro Compounds
Trifluoro compounds, like 1,1,1-trifluoro-2,3-epoxypropane, are synthesized using difluoro compounds. This is achieved through lipase-mediated kinetic resolution, indicating the role of difluoro compounds in producing fluorinated epoxies (Shimizu, Sugiyama & Fujisawa, 1996).
Reformatsky Reactions
2,2-Difluoro-2-halo-1-furan-2-yl ethanones, closely related to the compound , are utilized in Reformatsky reactions with aldehydes to produce α,α-difluoro-β-hydroxy ketones. This highlights the compound's utility in organic synthesis (Chung, Higashiya & Welch, 2001).
Antifungal Applications
Difluoro(heteroaryl)methyl compounds, synthesized from 2,2-difluoro derivatives, show promising antifungal activities, indicating the biomedical potential of such compounds (Eto, Kaneko & Sakamoto, 2000).
Liquid Crystalline Polysiloxanes
Highly fluorinated monomers, derived from compounds like 2,2-difluoroethanol, are precursors in synthesizing side-chain liquid crystalline polysiloxanes, demonstrating their importance in polymer science (Bracon, Guittard, Givenchy & Cambon, 1999).
Kinetic Resolution in Organic Synthesis
The kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates using specific organocatalysts showcases another application of difluoro compounds in achieving stereochemical control in synthetic chemistry (Zhou, Xu & Chen, 2008).
Synthesis of Polyfluorinated Alkanes
Tetrakis(perfluoroalkyl)alkane synthesis, where the precursors include difluoro compounds, has potential in developing new materials with unique properties like low surface tension (Gambaretto et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-1-(3-propan-2-yloxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFCJUAZKFMTCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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